
4-(4-Ethylphenoxy)-N-(4-Piperidin-1-ylphenyl)butanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenoxy group and a piperidinylphenyl group connected by a butanamide linker. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenated butane derivative under basic conditions to form the ethylphenoxy intermediate.
Coupling with Piperidinylphenyl Amine: The ethylphenoxy intermediate is then coupled with 4-piperidin-1-ylphenylamine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker through an amidation reaction, typically using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy and piperidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of 4-(4-carboxyphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide.
Reduction: Formation of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wirkmechanismus
The mechanism of action of 4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-methylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
- 4-(4-isopropylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
- 4-(4-tert-butylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
Uniqueness
4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide is unique due to its specific ethylphenoxy and piperidinylphenyl groups, which confer distinct chemical and biological properties. These structural features may result in different reactivity, binding affinity, and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-19-8-14-22(15-9-19)27-18-6-7-23(26)24-20-10-12-21(13-11-20)25-16-4-3-5-17-25/h8-15H,2-7,16-18H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWZPKOLIFBKTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-4-[(4-cyanophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B363005.png)
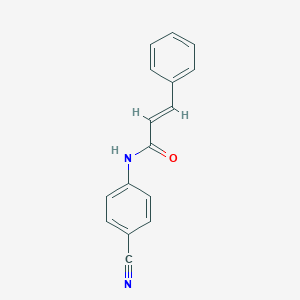
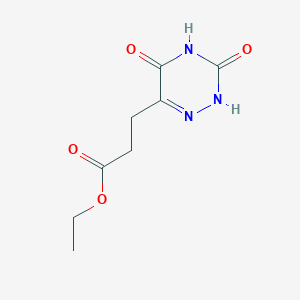
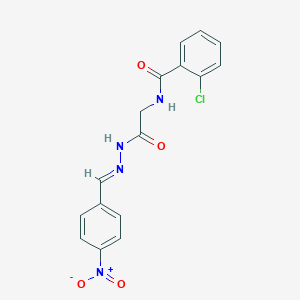

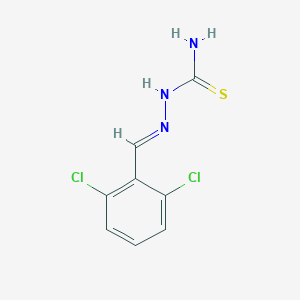
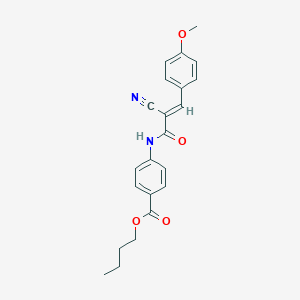
![2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B363051.png)
![methyl 6-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B363054.png)

![(Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid](/img/structure/B363062.png)
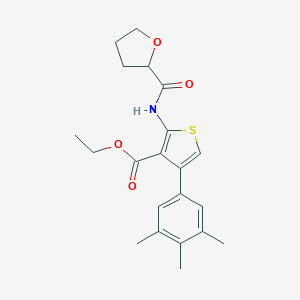
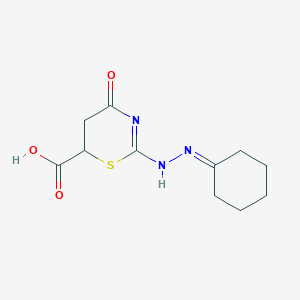
![1-[(5-Methyl-2-thienyl)sulfonyl]-2-piperidinecarboxylic acid](/img/structure/B363090.png)
